1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Propriétés
Formule moléculaire |
C21H21N5O |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H21N5O/c1-4-27-19-8-6-5-7-17(19)25-20-16-12-24-26(21(16)23-13-22-20)18-10-9-14(2)11-15(18)3/h5-13H,4H2,1-3H3,(H,22,23,25) |
Clé InChI |
NJXUGQDBNKFARF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenylhydrazine with ethyl 2-ethoxybenzoate, followed by cyclization and subsequent amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Structural Modifications and Physicochemical Properties
The pyrazolo[3,4-d]pyrimidine core allows diverse substitutions, influencing solubility, melting points, and bioavailability. Key comparisons include:
- Substituent Effects: 1-Position: Bulky groups (e.g., tert-butyl in NA-PP1) enhance kinase selectivity , while chloroethyl groups (as in SI388) may influence cytotoxicity . 4-Amino Position: Electron-withdrawing groups (e.g., 4-fluorobenzyl in S29) improve target binding, whereas ethoxy groups (as in the target compound) may enhance metabolic stability . 6-Position: Methylthio (SI388) or ethylthio groups modulate solubility and potency .
Q & A
Q. Basic
- Inactive analogs : PP3 (1-phenyl derivative) lacks kinase inhibition, serving as a negative control .
- Vehicle controls : DMSO concentrations ≤0.1% to rule out solvent interference.
- Baseline activity : Measure kinase function in untreated cells or enzyme preparations .
What in silico tools predict binding affinity for kinase targets?
Q. Advanced
- Molecular docking (AutoDock, Glide) : Simulate inhibitor binding to ATP pockets using crystal structures (e.g., PDB: 1FMK for c-Src) .
- QSAR models : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values .
- MD simulations : Assess binding stability over 100-ns trajectories to identify optimal derivatives .
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